molecular formula C5H4BrN B571381 3-Bromopyridine-D4 CAS No. 66148-14-9

3-Bromopyridine-D4

Cat. No. B571381
Key on ui cas rn: 66148-14-9
M. Wt: 162.022
InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Identifiers

NAME
Buchwald-Hartwig thioetherification

Inputs

Step One
Name
Quantity
200 nmol
Type
reagent
Smiles
CCN(CC)P1(=NC(C)(C)C)N(C)CCCN1C
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Two
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Smiles
COC1=CC=C(OC)C(P(C(C)(C)C)(C(C)(C)C)->[Pd]2(OS(C)(=O)=O)<-NC3=C(C=CC=C3)C3=CC=CC=C32)=C1C1=C(C(C)C)C=C(C(C)C)C=C1C(C)C
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Three
Name
Quantity
100 nmol
Type
limiting reactant
Smiles
Brc1cccnc1
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Four
Name
Quantity
150 nmol
Type
reactant
Smiles
Sc1ccccc1
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1

Setup

Vessel
Control Type
WELL_PLATE
Setpoint
12.5 μL
Details
Corning Echo qualified, Cat. No. 3730
Material
PLASTIC: Cyclic Olefin-Copolymer
Attachments
MAT: perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981)
MAT: silicon rubber mat (Analytical-Sales, Cat. No. 96982)
CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)
Type
GLOVE_BOX
Details
MBraun glovebox operating with a constant N2-purge (oxygen typically <5 ppm)

Conditions

Temperature
Control Type
AMBIENT
Details
The plate was then allowed to sit at room temperature for 22 hours
Pressure
Control Type
SEALED
Details
The 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical- Sales, Cat. No. 96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)
Atmosphere
NITROGEN
Measurements
Type Time Pressure
Stirring
Type
NONE
Rate
UNSPECIFIED
RPM
0
Other

Notes

Sensitive to moisture
1
Sensitive to oxygen
1

Observations

Time Comment
0 h clamped 1536-wp - perspective view

Workups

ADDITION
Type
ADDITION
Automated
1
ALIQUOT
Type
ALIQUOT
Aliquot amount
1 μL
Automated
1
ADDITION
Type
ADDITION
Automated
1

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
c1ccc(Sc2cccnc2)cc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 0 UPLC
AREA 0 UPLC
Name
Type
reactant
Smiles
Brc1cccnc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 1101969 UPLC
AREA 4.671237 UPLC
Name
Type
reactant
Smiles
Sc1ccccc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 2956920 UPLC
AREA 12.53436 UPLC
Name
Type
internal standard
Smiles
c1ccc(-c2ccccc2)cc1
Measurements
Type Value Analysis
AREA 235905.1 UPLC
Analyses
LC
Type
LC
Details
Column: Acquity UPLC BEH C18 1.7um 2.1x50mm (Part # 186002350), pH 3.5 Stock Solution: 12.6g ammonium formate + 7.9ml formic acid to 1L water, Mobile Phase A: 40ml pH 3.5 stock solution + 3960ml Water, Mobile Phase B: 40ml pH 3.5 stock solution + 360ml Water + 3600ml ACN, Strong Wash: 300ml IPA + 693ml ACN + 7ml pH 3.5 stock solution, Weak Wash: 99ml ACN + 891ml Water + 10ml pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray ionization (ESI) source in the positive mode. High throughput data analysis to produce Excel spreadsheets was done with Virscidian Analytical StudioTM software.

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Identifiers

NAME
Buchwald-Hartwig thioetherification

Inputs

Step One
Name
Quantity
200 nmol
Type
reagent
Smiles
CCN(CC)P1(=NC(C)(C)C)N(C)CCCN1C
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Two
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Smiles
COC1=CC=C(OC)C(P(C(C)(C)C)(C(C)(C)C)->[Pd]2(OS(C)(=O)=O)<-NC3=C(C=CC=C3)C3=CC=CC=C32)=C1C1=C(C(C)C)C=C(C(C)C)C=C1C(C)C
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Three
Name
Quantity
100 nmol
Type
limiting reactant
Smiles
Brc1cccnc1
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Four
Name
Quantity
150 nmol
Type
reactant
Smiles
Sc1ccccc1
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1

Setup

Vessel
Control Type
WELL_PLATE
Setpoint
12.5 μL
Details
Corning Echo qualified, Cat. No. 3730
Material
PLASTIC: Cyclic Olefin-Copolymer
Attachments
MAT: perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981)
MAT: silicon rubber mat (Analytical-Sales, Cat. No. 96982)
CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)
Type
GLOVE_BOX
Details
MBraun glovebox operating with a constant N2-purge (oxygen typically <5 ppm)

Conditions

Temperature
Control Type
AMBIENT
Details
The plate was then allowed to sit at room temperature for 22 hours
Pressure
Control Type
SEALED
Details
The 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical- Sales, Cat. No. 96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)
Atmosphere
NITROGEN
Measurements
Type Time Pressure
Stirring
Type
NONE
Rate
UNSPECIFIED
RPM
0
Other

Notes

Sensitive to moisture
1
Sensitive to oxygen
1

Observations

Time Comment
0 h clamped 1536-wp - perspective view

Workups

ADDITION
Type
ADDITION
Automated
1
ALIQUOT
Type
ALIQUOT
Aliquot amount
1 μL
Automated
1
ADDITION
Type
ADDITION
Automated
1

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
c1ccc(Sc2cccnc2)cc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 0 UPLC
AREA 0 UPLC
Name
Type
reactant
Smiles
Brc1cccnc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 1101969 UPLC
AREA 4.671237 UPLC
Name
Type
reactant
Smiles
Sc1ccccc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 2956920 UPLC
AREA 12.53436 UPLC
Name
Type
internal standard
Smiles
c1ccc(-c2ccccc2)cc1
Measurements
Type Value Analysis
AREA 235905.1 UPLC
Analyses
LC
Type
LC
Details
Column: Acquity UPLC BEH C18 1.7um 2.1x50mm (Part # 186002350), pH 3.5 Stock Solution: 12.6g ammonium formate + 7.9ml formic acid to 1L water, Mobile Phase A: 40ml pH 3.5 stock solution + 3960ml Water, Mobile Phase B: 40ml pH 3.5 stock solution + 360ml Water + 3600ml ACN, Strong Wash: 300ml IPA + 693ml ACN + 7ml pH 3.5 stock solution, Weak Wash: 99ml ACN + 891ml Water + 10ml pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray ionization (ESI) source in the positive mode. High throughput data analysis to produce Excel spreadsheets was done with Virscidian Analytical StudioTM software.

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Identifiers

NAME
Buchwald-Hartwig thioetherification

Inputs

Step One
Name
Quantity
200 nmol
Type
reagent
Smiles
CCN(CC)P1(=NC(C)(C)C)N(C)CCCN1C
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Two
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Smiles
COC1=CC=C(OC)C(P(C(C)(C)C)(C(C)(C)C)->[Pd]2(OS(C)(=O)=O)<-NC3=C(C=CC=C3)C3=CC=CC=C32)=C1C1=C(C(C)C)C=C(C(C)C)C=C1C(C)C
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Three
Name
Quantity
100 nmol
Type
limiting reactant
Smiles
Brc1cccnc1
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1
Step Four
Name
Quantity
150 nmol
Type
reactant
Smiles
Sc1ccccc1
Name
Quantity
250 nL
Type
solvent
Smiles
CS(C)=O
Details
Addition Order
1

Setup

Vessel
Control Type
WELL_PLATE
Setpoint
12.5 μL
Details
Corning Echo qualified, Cat. No. 3730
Material
PLASTIC: Cyclic Olefin-Copolymer
Attachments
MAT: perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981)
MAT: silicon rubber mat (Analytical-Sales, Cat. No. 96982)
CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)
Type
GLOVE_BOX
Details
MBraun glovebox operating with a constant N2-purge (oxygen typically <5 ppm)

Conditions

Temperature
Control Type
AMBIENT
Details
The plate was then allowed to sit at room temperature for 22 hours
Pressure
Control Type
SEALED
Details
The 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat (Analytical-Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical- Sales, Cat. No. 96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)
Atmosphere
NITROGEN
Measurements
Type Time Pressure
Stirring
Type
NONE
Rate
UNSPECIFIED
RPM
0
Other

Notes

Sensitive to moisture
1
Sensitive to oxygen
1

Observations

Time Comment
0 h clamped 1536-wp - perspective view

Workups

ADDITION
Type
ADDITION
Automated
1
ALIQUOT
Type
ALIQUOT
Aliquot amount
1 μL
Automated
1
ADDITION
Type
ADDITION
Automated
1

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
c1ccc(Sc2cccnc2)cc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 0 UPLC
AREA 0 UPLC
Name
Type
reactant
Smiles
Brc1cccnc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 1101969 UPLC
AREA 4.671237 UPLC
Name
Type
reactant
Smiles
Sc1ccccc1
Measurements
Type Value Analysis
IDENTITY UPLC
AREA 2956920 UPLC
AREA 12.53436 UPLC
Name
Type
internal standard
Smiles
c1ccc(-c2ccccc2)cc1
Measurements
Type Value Analysis
AREA 235905.1 UPLC
Analyses
LC
Type
LC
Details
Column: Acquity UPLC BEH C18 1.7um 2.1x50mm (Part # 186002350), pH 3.5 Stock Solution: 12.6g ammonium formate + 7.9ml formic acid to 1L water, Mobile Phase A: 40ml pH 3.5 stock solution + 3960ml Water, Mobile Phase B: 40ml pH 3.5 stock solution + 360ml Water + 3600ml ACN, Strong Wash: 300ml IPA + 693ml ACN + 7ml pH 3.5 stock solution, Weak Wash: 99ml ACN + 891ml Water + 10ml pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray ionization (ESI) source in the positive mode. High throughput data analysis to produce Excel spreadsheets was done with Virscidian Analytical StudioTM software.

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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